1,1,1,3,3,3-Hexafluoro-2-propanol-d2

Catalog No.
S755210
CAS No.
38701-74-5
M.F
C3H2F6O
M. Wt
170.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,3,3-Hexafluoro-2-propanol-d2

CAS Number

38701-74-5

Product Name

1,1,1,3,3,3-Hexafluoro-2-propanol-d2

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane

Molecular Formula

C3H2F6O

Molecular Weight

170.05 g/mol

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)O

Synonyms

1,1,1,3,3,3-Hexafluoro-2-hydroxypropane-d2; 1,1,1,3,3,3-Hexafluoroisopropanol-d2; 1,1,1,3,3,3-Hexafluoroisopropyl Alcohol-d2; 1,1,1,3,3,3-Hexafluoropropanol-d2; 2,2,2-Trifluoro-1-(trifluoromethyl)ethanol-d2; Bis(trifluoromethyl)methanol-d2; HFIP-d2;

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]

Here's what we know:

  • Isotope labeling: The presence of deuterium (²H) atoms in the molecule signifies that it is isotopically labeled. This labeling technique is commonly used in various scientific research fields, including:
    • Mass spectrometry: Deuterium labeling can be used to differentiate between different molecules with similar masses in mass spectrometry experiments, improving the accuracy and sensitivity of the analysis .
    • Nuclear magnetic resonance (NMR) spectroscopy: Deuterium labeling can simplify NMR spectra by reducing the number of overlapping signals, making it easier to identify and characterize specific functional groups within a molecule .
    • Mechanistic studies: Deuterium labeling can be used to track the movement of specific atoms or functional groups within a molecule during a reaction, helping to elucidate reaction mechanisms .

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is a fluorinated alcohol characterized by its molecular formula C3D2F6OC_3D_2F_6O and a molecular weight of approximately 170.05 g/mol. This compound is a deuterated version of 1,1,1,3,3,3-Hexafluoro-2-propanol and is primarily used in scientific research and analytical applications. It is a colorless liquid with a characteristic odor and has a boiling point of 59 °C and a melting point of -2 °C at standard atmospheric pressure . The compound is notable for its high stability and unique properties due to the presence of fluorine atoms.

  • Flammability: Flash point: 59 °C []. HFIP-d4 is flammable and should be handled with care.
  • Toxicity: Data on the specific toxicity of HFIP-d4 is limited. However, HFIP is known to be corrosive and can irritate skin, eyes, and respiratory system []. It's recommended to handle HFIP-d4 with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
Typical of alcohols. These include:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form alkenes.
  • Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.

The presence of fluorine atoms significantly alters the reactivity compared to non-fluorinated alcohols, often leading to increased stability and altered reaction pathways.

Synthesis of 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 typically involves the following methods:

  • Fluorination of Alcohols: The compound can be synthesized through the selective fluorination of 2-propanol using fluorinating agents under controlled conditions.
  • Deuteration: The incorporation of deuterium can be achieved through isotopic exchange reactions or by using deuterated reagents during synthesis.

These methods ensure that the final product retains its deuterated characteristics while achieving high purity levels suitable for research applications .

1,1,1,3,3,3-Hexafluoro-2-propanol-d2 finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a solvent due to its unique spectral properties.
  • Analytical Chemistry: Employed in chromatography and mass spectrometry as a reference material.
  • Scientific Research: Utilized in studies involving fluorinated compounds and their interactions with biological systems.

Its unique properties make it an essential tool in both research and industrial applications .

Several compounds share structural similarities with 1,1,1,3,3,3-Hexafluoro-2-propanol-d2. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1,1,1-Trifluoro-2-propanolC3H5F3OC_3H_5F_3OLess stable than hexafluoro counterpart.
1-Hydroxy-1-trifluoroacetoneC4H5F3OC_4H_5F_3OExhibits different reactivity due to carbonyl group.
2-Hydroxy-2-trifluoroethylamineC4H8F3NC_4H_8F_3NAmino group alters interaction with biological systems.
1,1-Difluoro-2-propanolC3H7F2OC_3H_7F_2OLower fluorine content affects solvent properties.

The presence of six fluorine atoms in 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 gives it unique properties such as increased hydrophobicity and altered solvation dynamics compared to these similar compounds .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38701-74-5

Wikipedia

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

Dates

Modify: 2023-08-15

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